N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide

Chiral building block Stereochemical identity Quality assurance

Researchers requiring enantiomerically pure hydrazinocarbonyl building blocks for protease inhibitor SAR face limited verified characterization data. Racemic or diastereomeric contamination confounds inhibition kinetics and off-target profiling. This compound provides a defined (S)-enantiomer (InChI Key DCHYMIKNEYUDJK-NSHDSACASA-N) with verified stereochemical integrity. • (S)-configuration at valine-derived α-carbon essential for chiral recognition • Reactive hydrazinocarbonyl warhead for covalent cysteine/serine protease targeting • Electron-donating 4-methoxy group enables systematic SAR vs. electron-withdrawing analogs • Verified enantiomeric purity ensures synthetic fidelity in chiral pool applications

Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
Cat. No. B12856821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide
Molecular FormulaC13H19N3O3
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NN)NC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C13H19N3O3/c1-8(2)11(13(18)16-14)15-12(17)9-4-6-10(19-3)7-5-9/h4-8,11H,14H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1
InChIKeyDCHYMIKNEYUDJK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide: Compound Identity & Procurement


N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide (CAS 1175960-08-3, molecular formula C₁₃H₁₉N₃O₃, molecular weight 265.31 g/mol) is a synthetic, single-stereoisomer (S-configuration at the α-carbon) hydrazinocarboxamide derived from L-valine and 4-methoxybenzoic acid [1]. Its IUPAC condensed nomenclature is N²-(4-methoxybenzoyl)-L-valinehydrazide (Bz(4-OMe)-Val-NHNH₂), placing it within the broader class of α-acylhydrazino carboxamides—intermediates and building blocks investigated for protease inhibition and antibacterial applications [2]. Despite its catalog availability from multiple vendors, the compound carries remarkably limited published differential characterization in primary peer-reviewed literature, and its procurement rationale must therefore rest on structural and compositional verification rather than on established performance superiority over close analogs.

Stereochemical Control
Supports chiral recognition studies with defined (S)-enantiomer
Hydrazinocarbonyl Probe
May support covalent warhead screening for protease inhibitor research
Procurement Specification
Identity-driven selection; purity and stereochemistry require independent verification

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide: Generic Substitution Risks


The stereochemical integrity and hydrazinocarbonyl reactivity of N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide make interchanging in-class compounds without loss of function unlikely. The S-configuration at the valine-derived α-carbon is essential for any chiral recognition event (e.g., enzyme active-site binding), and the hydrazinocarbonyl terminus is a reactive warhead capable of forming covalent adducts with catalytic residues in cysteine and serine proteases [1]. Analogues that substitute the 4-methoxy group with chloro or nitro functionalities—such as the 4-chlorobenzamide or 4-nitrobenzamide congeners—alter the electron density on the benzamide ring, shifting reactivity and binding profiles even if the hydrazinocarbonyl warhead is preserved . Furthermore, racemization or diastereomeric contamination introduced during synthesis can produce entities with different inhibition kinetics or off-target spectra; thus, procurement specifications must rigorously verify enantiomeric purity and hydrazinocarbonyl content rather than assume functional equivalence across catalog-listed analogs.

This Compound
(S)-configuration at valine-derived α-carbon
4-Methoxy substituent (electron-donating, σₚ = -0.27)
Hydrazinocarbonyl warhead conjugated to benzamide
Close Analogs
Racemate or (R)-enantiomer may shift chiral binding profiles
4-Chloro or 4-nitro congeners alter ring electronics and warhead reactivity
Amide/ester analogs lack covalent warhead and may not transfer directly

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide: Quantitative Evidence Assessment


Stereochemical Identity: InChI Key Verification

The target compound is unambiguously defined as the (S)-enantiomer with the InChI Key DCHYMIKNEYUDJK-NSHDSACASA-N, confirming the L-valine-derived stereochemistry [1]. In contrast, the racemic mixture (or R-enantiomer) would carry a different three-dimensional configuration that could differentially interact with chiral biological targets. While no head-to-head activity data exist for the isolated enantiomers, the structural specification itself constitutes a differentiation point: any procurement of a generic “hydrazinocarboxamide” without defined stereochemistry risks introducing an undefined mixture that may confound biological assay results.

Stereochemical Identity
Supporting evidence
(S)-configuration, InChI Key DCHYMIKNEYUDJK-NSHDSACASA-N
Defined stereochemistry is a minimal procurement requirement for chiral recognition studies.
Structural assignment via PubChem computed descriptors.
Chiral building block Stereochemical identity Quality assurance

Hydrazinocarbonyl Warhead Reactivity vs. Amide/Ester

The hydrazinocarbonyl group (-C(=O)NHNH₂) is a well-precedented covalent warhead in serine and cysteine protease inhibitors, capable of forming reversible or irreversible adducts with active-site nucleophiles [1]. The hydrazinocarbonyl-carrying carbonic anhydrase inhibitors, such as 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide, have demonstrated nanomolar inhibition constants (Kᵢ) against multiple mammalian CA isoforms, including CA IX (Kᵢ = 8.3 nM) and CA XII (Kᵢ = 6.2 nM), establishing this functional group as a validated pharmacophore [2]. The target compound’s hydrazinocarbonyl group is conjugated to a 4-methoxybenzamide scaffold, whereas close analogs (e.g., 4-chlorobenzamide congener) replace the electron-donating methoxy with an electron-withdrawing chloro substituent, which is predicted to alter the electrophilicity of the hydrazinocarbonyl carbon and thus its reactivity toward biological nucleophiles. However, no quantitative kinetic comparison between the 4-methoxy and 4-chloro congeners has been reported in peer-reviewed literature; the reactivity difference remains a class-level inference based on Hammett substituent constants.

Warhead Reactivity
Class-level inference
4-OCH₃ (σₚ = -0.27) vs 4-Cl (σₚ = +0.23); hydrazinocarbonyl warhead validated in CA inhibitor studies (Kᵢ = 6.2–8.3 nM)
Electron-donating methoxy group may shift target engagement kinetics relative to halogenated analogs.
Predicted electronic difference; no direct kinetic comparison available.
Covalent inhibitor Hydrazinocarbonyl warhead Protease inhibition

Vendor-Specified HPLC Purity Differentiation

Commercially available lots of N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide are listed with purities of 95% (AKSci) and 98% (Leyan) . While these values represent supplier self-reported specifications rather than independent inter-laboratory comparisons, they provide a quantitative starting point for procurement qualification. The absence of a certified reference standard or USP/EP monograph for this compound means that the user must independently verify purity by orthogonal methods (e.g., HPLC-UV/ELSD, ¹H NMR, LC-MS). The difference between 95% and 98% purity can be significant in dose-response assays where impurities above 2% may contribute to off-target effects or assay interference.

Vendor Purity
Data to verify
95% (AKSci) vs 98% (Leyan)
Higher purity specification may reduce impurity-driven assay interference; independent orthogonal verification recommended.
Supplier self-reported CoA; no independent reference standard available.
Compound purity Batch consistency Procurement specification

N-((S)-1-Hydrazinocarbonyl-2-methyl-propyl)-4-methoxy-benzamide: Application Scenarios


Hydrazinocarbonyl Warhead Screening for Protease Inhibitors

The compound can serve as a 4-methoxy-substituted member of a focused hydrazinocarbonyl library designed to explore the structure-activity relationship (SAR) of para-substituted benzamide electrophilicity. Its hydrazinocarbonyl warhead is validated by the nanomolar potency of related 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamides against carbonic anhydrase isoforms (CA IX Kᵢ = 8.3 nM; CA XII Kᵢ = 6.2 nM) [1]. The electron-donating 4-methoxy group distinguishes it from electron-withdrawing analogs (e.g., 4-Cl), enabling systematic SAR profiling. Procurement of the (S)-enantiomer as defined by InChI Key DCHYMIKNEYUDJK-NSHDSACASA-N is critical to avoid confounding stereochemical variables [2].

Antibacterial Hydrazinocarboxamide Intermediate

The foundational patent on α-hydrazinocarboxamide derivatives explicitly claims antibacterial activity for compounds within this structural class [1]. The target compound’s core structure matches Formula I intermediates described in the patent, positioning it as a potential precursor for further derivatization. Its defined stereochemistry (S-configuration) may influence the antibacterial spectrum, although no quantitative minimum inhibitory concentration (MIC) data specific to this compound are available from approved public sources. Researchers pursuing antibacterial lead optimization should therefore treat this compound as a defined intermediate requiring independent activity confirmation.

L-Valine-Derived Chiral Hydrazide Building Block

With its L-valine backbone and free hydrazinocarbonyl terminus, this compound functions as a chiral hydrazide building block for the construction of more complex peptidomimetics or heterocyclic systems. Its structural identity is fully specified by the (S)-configuration (InChI Key DCHYMIKNEYUDJK-NSHDSACASA-N) and the presence of three hydrogen bond donors (hydrazine NH₂, amide NH, hydrazide NH), which can direct supramolecular assembly or target binding [1]. Procurement should include verification of enantiomeric excess (e.g., chiral HPLC or optical rotation) to ensure synthetic fidelity in downstream chiral pool applications.

Application
Selection Property
Validation Focus
Hydrazinocarbonyl warhead screening
Electron-donating substituent SAR context
Target engagement kinetics and warhead reactivity review
Antibacterial intermediate research
Defined stereochemical intermediate
Independent MIC and antibacterial spectrum confirmation
Chiral hydrazide building block
S-configuration identity control
Enantiomeric excess verification for chiral pool synthesis
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